3-(4-methoxyphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
3-(4-methoxyphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety
Mechanism of Action
Target of Action
Quinoline derivatives, a class to which this compound belongs, have been reported to exhibit significant anti-proliferative activity through different mechanisms of action such as disruption of cell migration, dna intercalation, inhibition of angiogenesis, and apoptosis induction .
Mode of Action
It’s worth noting that quinoline derivatives have been reported to show anti-proliferative activity through vegfr-2 inhibition activity . This suggests that the compound might interact with its targets, possibly receptor tyrosine kinases (RTKs), leading to the disruption of crucial cellular events such as cell proliferation, cell migration, cell survival, differentiation, and cell cycle control .
Biochemical Pathways
Given the reported anti-proliferative activity of quinoline derivatives, it can be inferred that the compound might affect pathways related to cell proliferation, cell migration, cell survival, differentiation, and cell cycle control .
Result of Action
Given the reported anti-proliferative activity of quinoline derivatives, it can be inferred that the compound might induce changes at the molecular and cellular level, possibly leading to cell cycle arrest and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of quinoline hydrazide with appropriate substituted benzaldehydes under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid in a solvent like ethanol .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free conditions or the use of recyclable catalysts, can also be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to yield reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl or methoxy groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-(4-methoxyphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure without the pyrazole ring, used in antimalarial drugs like chloroquine.
Pyrazoloquinoline: Similar structure but with different substituents, showing varied biological activities.
Quinazoline: Another nitrogen-containing heterocycle with applications in anticancer research.
Uniqueness
3-(4-methoxyphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit protein kinases with high specificity makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-8-methyl-1-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O/c1-16-8-13-22-20(14-16)24-21(15-25-22)23(17-9-11-19(28-2)12-10-17)26-27(24)18-6-4-3-5-7-18/h3-15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXMCZVHKRPLSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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